

Spectroscopic data of p-Toluidine (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Toluidine

Cat. No.: B081030

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **p-Toluidine**

This guide provides a comprehensive overview of the spectroscopic data for **p-Toluidine** (4-methylaniline), a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside the experimental protocols used to obtain this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For **p-Toluidine**, both ^1H and ^{13}C NMR provide distinct information about the hydrogen and carbon environments within the molecule.

Proton (^1H) NMR Data

^1H NMR spectroscopy of **p-Toluidine** reveals four distinct proton environments: the methyl group protons, the amine protons, and two types of aromatic protons.

Table 1: ^1H NMR Spectroscopic Data for **p-Toluidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
6.88	Doublet	2H	Aromatic H (ortho to -NH ₂)	CDCl ₃
6.61	Doublet	2H	Aromatic H (meta to -NH ₂)	CDCl ₃
3.55	Singlet	2H	-NH ₂ Protons	CDCl ₃
2.22	Singlet	3H	-CH ₃ Protons	CDCl ₃

Data sourced from publicly available spectral databases.

Carbon-13 (¹³C) NMR Data

¹³C NMR spectroscopy identifies the unique carbon atoms in **p-Toluidine**. The para-substituted benzene ring results in four distinct carbon signals in the aromatic region, plus one for the methyl group.

Table 2: ¹³C NMR Spectroscopic Data for **p-Toluidine**

Chemical Shift (δ) ppm	Assignment	Solvent
144.1	C-NH ₂	CDCl ₃
129.7	C-CH ₃	CDCl ₃
127.6	CH (meta to -NH ₂)	CDCl ₃
115.2	CH (ortho to -NH ₂)	CDCl ₃
20.4	-CH ₃	CDCl ₃

Data sourced from PubChem CID 7813.[2]

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** A sample of **p-Toluidine** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).^{[2][3][4]} Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for **p-Toluidine**

Frequency (cm^{-1})	Vibration Type	Functional Group Assignment
3435, 3350	N-H Symmetric & Asymmetric Stretch	Primary Amine ($-\text{NH}_2$)
3025	C-H Aromatic Stretch	Aromatic Ring
2920	C-H Aliphatic Stretch	Methyl Group ($-\text{CH}_3$)
1620	N-H Scissoring (Bending)	Primary Amine ($-\text{NH}_2$)
1515	C=C Aromatic Ring Stretch	Aromatic Ring
810	C-H Out-of-plane Bending	1,4-Disubstituted Benzene

Data compiled from typical values for aromatic amines and substituted benzenes.^[5]

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** The most common method for solid samples like **p-Toluidine** is the KBr pellet technique.^{[2][5]} A small amount of the sample is ground with dry potassium bromide (KBr) powder and then compressed under high pressure to form a thin, transparent pellet. Alternatively, a crystalline sample can be analyzed as a melt.^[6]
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the pure KBr pellet (or empty sample holder) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .^[5] The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings. The UV spectrum of **p-Toluidine** is characterized by absorptions due to $\pi \rightarrow \pi^*$ transitions in the benzene ring, which are influenced by the amino and methyl substituents.

Table 4: UV-Vis Absorption Data for **p-Toluidine**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Transition Type
~234	~8000 $\text{L mol}^{-1} \text{cm}^{-1}$	Ethanol	$\pi \rightarrow \pi$
~290	~1500 $\text{L mol}^{-1} \text{cm}^{-1}$	Ethanol	$\pi \rightarrow \pi$

Note: λ_{max} and ϵ values can vary depending on the solvent. Data is representative.

Experimental Protocol for UV-Vis Spectroscopy

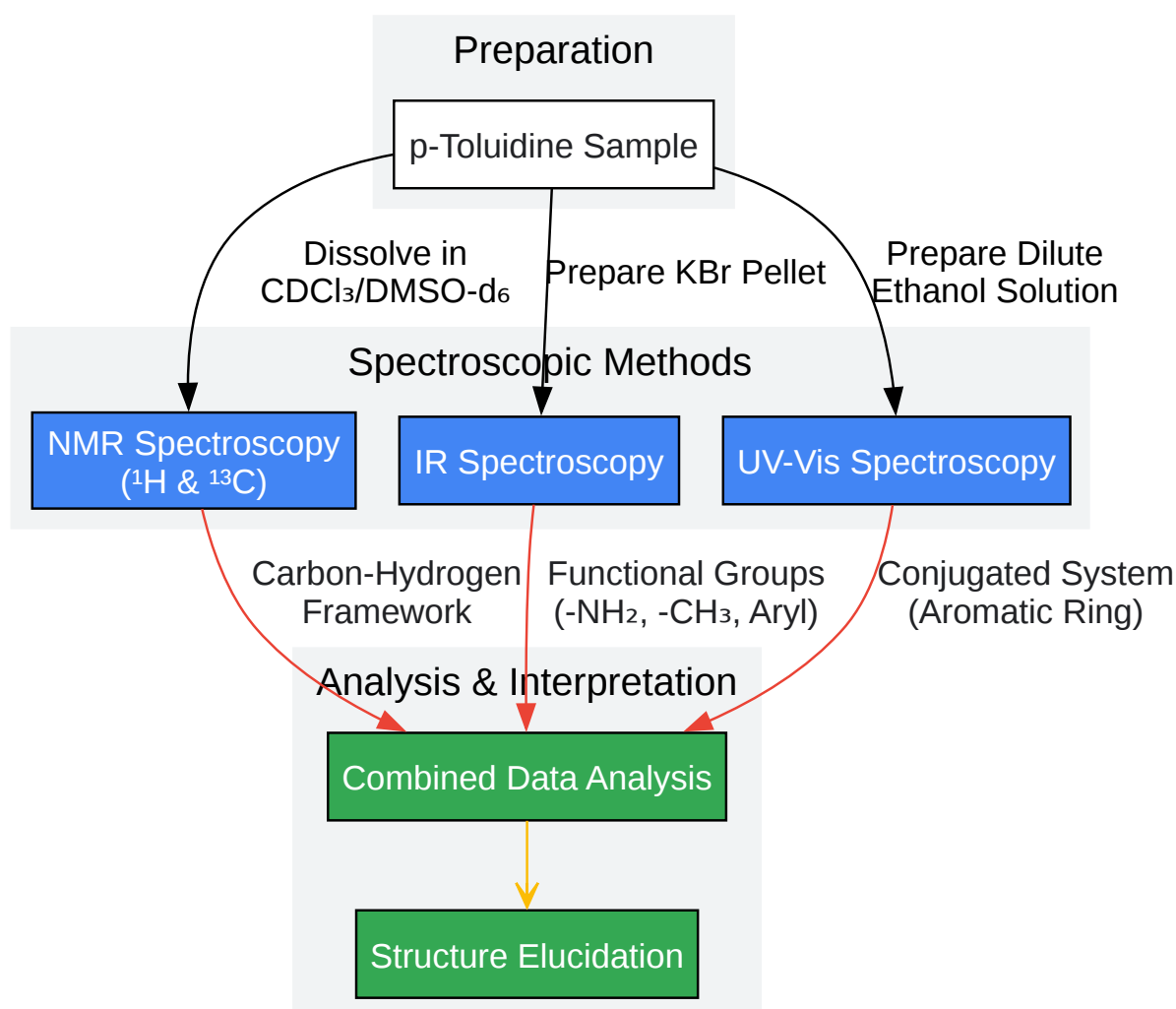
- **Sample Preparation:** A dilute solution of **p-Toluidine** is prepared using a UV-transparent solvent, such as ethanol or methanol.^[7] The concentration is chosen to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.

- **Data Acquisition:** A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the absorption spectrum is scanned over a range, typically from 200 to 400 nm.

Visualized Workflow for Spectroscopic Analysis

The identification of an organic compound like **p-Toluidine** relies on a logical workflow that integrates data from multiple spectroscopic techniques.^{[8][9]} Each method provides complementary information that, when combined, allows for an unambiguous structure determination.

Workflow for Spectroscopic Analysis of p-Toluidine



[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **p-Toluidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemiis.com [chemiis.com]
- 2. p-Toluidine | C₆H₄CH₃NH₂ | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. p-Toluidine | C₇H₉N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. ijseas.com [ijseas.com]
- 6. spectrabase.com [spectrabase.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 9. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- To cite this document: BenchChem. [Spectroscopic data of p-Toluidine (NMR, IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081030#spectroscopic-data-of-p-toluidine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com